molecular formula C21H22N6O2 B11236929 2-[{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol

2-[{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol

Cat. No.: B11236929
M. Wt: 390.4 g/mol
InChI Key: FCAAXBUDAAAGSE-UHFFFAOYSA-N
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Description

2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with an appropriate diketone.

    Formation of the pyrimidine ring: This involves the condensation of the pyrazole intermediate with a suitable amidine or guanidine derivative.

    Introduction of the methoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: This compound has shown promise in preclinical studies as a potential anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. It may inhibit the activity of these enzymes, leading to reduced cell growth and induction of apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[(4-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL apart is its unique combination of a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl group, which may confer specific biological activities not seen in other similar compounds.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol

InChI

InChI=1S/C21H22N6O2/c1-26(12-13-28)21-24-19(23-15-8-10-17(29-2)11-9-15)18-14-22-27(20(18)25-21)16-6-4-3-5-7-16/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25)

InChI Key

FCAAXBUDAAAGSE-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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